Acrylonitrile

Description

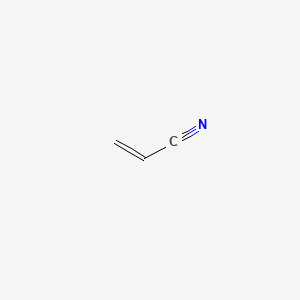

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CCHCN, Array, H2C(CH)CN, C3H3N | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acrylonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acrylonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29436-44-0, 50940-39-1, 25014-41-9 | |

| Record name | 2-Propenenitrile, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020029 | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.] | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7% | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid | |

CAS No. |

107-13-1, 25014-41-9, 63908-52-1 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylonitrile-results-aegl-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1U0D42PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (CH₂=CHCN) is a crucial building block in the chemical industry, primarily utilized in the production of polymers such as polythis compound (B21495), which is a precursor for carbon fiber, and in the synthesis of copolymers like this compound-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins.[1] Its unique reactivity, stemming from the presence of both a vinyl group and a nitrile group, makes it a versatile intermediate in the synthesis of various organic compounds.[2] This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its key chemical reactions.

Physical Properties

This compound is a colorless to pale-yellow, volatile liquid with a pungent, garlic-like odor.[3][4] It is flammable and its vapors can form explosive mixtures with air.[2][5] The key physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₃H₃N | |

| Molecular Weight | 53.06 | g/mol |

| Melting Point | -83.55 | °C |

| Boiling Point | 77.3 | °C |

| Density (at 20°C) | 0.806 | g/cm³ |

| Vapor Pressure (at 20°C) | 11.0 | kPa |

| Solubility in Water (at 20°C) | 7.35 | % by weight |

| Refractive Index (at 25°C) | 1.3888 | |

| Flash Point (Open Cup) | 0 | °C |

| Autoignition Temperature | 481 | °C |

| Explosive Limits in Air | 3.05 - 17.0 | % by volume |

Chemical Properties and Key Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities of its vinyl and nitrile groups.[2] This dual reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Polymerization

This compound readily undergoes free-radical polymerization to form polythis compound (PAN), a polymer with high strength and thermal stability, which is the primary precursor for the production of carbon fibers.[6] The polymerization can be initiated by various methods, including the use of redox initiators in aqueous solutions or organic peroxides and azobisisobutyronitrile (AIBN) in organic solvents.[7][8] The process can be carried out using solution, suspension, or emulsion polymerization techniques.[7]

Cyanoethylation

Cyanoethylation is a characteristic reaction of this compound involving the addition of a compound with a labile hydrogen atom (a protic nucleophile) to the carbon-carbon double bond.[9][10] This reaction is typically catalyzed by a base and is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into various molecules, including alcohols, amines, and thiols.[9][11]

Hydrolysis

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxylate salt.[5] Acid-catalyzed hydrolysis typically produces acrylic acid and an ammonium (B1175870) salt, while basic hydrolysis initially forms a salt of acrylic acid and ammonia, which can then be acidified to yield acrylic acid.[5][12]

Experimental Protocols

The following sections outline general methodologies for determining key physical and chemical properties of this compound.

Determination of Density

The density of liquid chemicals like this compound can be determined using standardized methods such as ASTM D3505, which involves the use of a pycnometer.[3][4]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process as with water.

-

Calculate the density of this compound using the following formula: Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature.

Determination of Water Solubility

The water solubility of a substance can be determined using the flask method, as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[2][13]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Stir the mixture in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After stirring, allow the mixture to stand to let the phases separate.

-

Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as gas chromatography.

-

The determined concentration represents the water solubility of this compound at that temperature.

Laboratory Scale Polymerization of this compound

A common laboratory method for the polymerization of this compound is precipitation polymerization in an aqueous medium using a redox initiator system.[14][15]

Materials:

-

This compound (monomer)

-

Potassium persulfate (initiator)

-

Sodium bisulfite (initiator)

-

Deionized water (solvent)

-

Nitrogen gas

-

Reaction flask with a condenser, stirrer, and nitrogen inlet

Procedure:

-

Set up the reaction flask in a temperature-controlled water bath.

-

Add deionized water to the flask and deoxygenate by bubbling nitrogen gas through it for at least 30 minutes.

-

Add the this compound monomer to the deoxygenated water and stir to dissolve.

-

Introduce the initiator components (potassium persulfate and sodium bisulfite) to start the polymerization.

-

Continue stirring the reaction mixture under a nitrogen atmosphere at a constant temperature (e.g., 40-60°C).

-

As the polymerization proceeds, the polythis compound will precipitate out of the solution.

-

After the desired reaction time, terminate the polymerization by cooling the mixture and exposing it to air.

-

Collect the polymer by filtration, wash it with water and then with a non-solvent like methanol, and dry it in a vacuum oven.

Cyanoethylation of an Alcohol

The following is a general procedure for the base-catalyzed cyanoethylation of an alcohol.

Materials:

-

This compound

-

An alcohol (e.g., ethanol)

-

A basic catalyst (e.g., sodium hydroxide (B78521) or a basic resin like Amberlyst A-21)[16]

-

Reaction flask with a condenser and stirrer

Procedure:

-

In the reaction flask, dissolve the alcohol in a suitable solvent if necessary, or use it neat.

-

Add the basic catalyst to the alcohol.

-

Slowly add this compound to the stirred mixture. The reaction is often exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

Continue stirring the mixture at a controlled temperature until the reaction is complete (monitoring by techniques like TLC or GC).

-

After the reaction, neutralize the catalyst with a dilute acid.

-

Isolate the product by extraction with a suitable organic solvent.

-

Purify the cyanoethylated product by distillation or chromatography.

Hydrolysis of this compound to Acrylic Acid

The hydrolysis of this compound can be achieved under acidic or basic conditions. Below is a general procedure for acid-catalyzed hydrolysis.[12]

Materials:

-

This compound

-

Dilute sulfuric acid or hydrochloric acid

-

Reaction flask with a reflux condenser and stirrer

Procedure:

-

Place the dilute acid solution in the reaction flask.

-

Slowly add this compound to the acid solution with stirring.

-

Heat the mixture to reflux and maintain the reflux for several hours.

-

Monitor the progress of the reaction (e.g., by GC) until the this compound is consumed.

-

After the reaction is complete, cool the mixture.

-

The acrylic acid can be isolated by extraction with an appropriate organic solvent and then purified by distillation.

Safety Information

This compound is a toxic and flammable liquid. It is classified as a probable human carcinogen. Exposure can cause irritation to the eyes, skin, and respiratory system.[17] Inhalation or ingestion can lead to more severe health effects. Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[18][19] All work with this compound should be conducted with strict adherence to safety protocols and institutional guidelines.

References

- 1. scribd.com [scribd.com]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. oecd.org [oecd.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. asianpubs.org [asianpubs.org]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. pure.au.dk [pure.au.dk]

- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. oecd.org [oecd.org]

- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 18. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 19. researchgate.net [researchgate.net]

understanding the molecular structure of acrylonitrile

An In-Depth Technical Guide to the Molecular Structure of Acrylonitrile

Abstract

This compound (CH₂=CH−C≡N) is a cornerstone organic compound, serving as a critical monomer in the production of a wide array of commercially significant polymers, including acrylic fibers, synthetic rubbers, and thermoplastic resins. A thorough understanding of its molecular structure is fundamental for researchers, scientists, and professionals in drug development and materials science, as this structure dictates its reactivity, physical properties, and applications. This technical guide provides a comprehensive examination of the molecular architecture of this compound, detailing its chemical bonding, geometry, and the advanced experimental protocols employed for its characterization. Quantitative data, including bond lengths, bond angles, and spectroscopic parameters, are systematically presented. Furthermore, key experimental and industrial processes are visualized to elucidate the logical and procedural workflows associated with its study and synthesis.

Molecular and Electronic Structure

This compound, with the chemical formula C₃H₃N, is an organic compound featuring two key functional groups: a vinyl group (−CH=CH₂) and a nitrile group (−C≡N).[1][2] Its IUPAC name is prop-2-enenitrile, and it is also commonly known as vinyl cyanide.[1][3] The unique juxtaposition of these groups results in a reactive molecule that is a vital precursor for materials like polythis compound, styrene-acrylonitrile (SAN), and this compound butadiene styrene (B11656) (ABS).[1][4]

Chemical Bonding and Hybridization

The electronic structure of this compound is best understood through the lens of atomic orbital hybridization. The molecule is planar and contains a conjugated system of pi (π) electrons.

-

Vinyl Group Carbons (C1 and C2): The two carbon atoms of the vinyl group (H₂C =C H–) are sp² hybridized. This arrangement results in a trigonal planar geometry around these atoms, with bond angles of approximately 120°.[5] Each sp² hybridized carbon forms three sigma (σ) bonds and has one unhybridized p-orbital. These p-orbitals overlap to form the C=C double bond's π bond.

-

Nitrile Group Carbon and Nitrogen (C3 and N): The carbon and nitrogen atoms of the nitrile group (–C ≡N ) are sp hybridized, leading to a linear geometry.[5] The carbon atom forms two σ bonds (one with the adjacent carbon and one with nitrogen) and two π bonds with the nitrogen atom.

The diagram below illustrates the hybridization scheme for the heavy atoms in the this compound molecule.

Caption: Hybridization of heavy atoms in this compound.

Molecular Geometry

The precise geometry of this compound has been determined with high accuracy using a combination of electron diffraction and rotational spectroscopy techniques. These experimental methods provide detailed information on the spatial arrangement of the atoms. The thermal-average bond lengths and bond angles are summarized in the table below.[6]

Summary of Quantitative Data

For ease of comparison and reference, the key quantitative data pertaining to the molecular structure and spectroscopic characterization of this compound are consolidated here.

Table 1: Molecular Properties and Geometry of this compound

| Parameter | Value | Experimental Method |

|---|---|---|

| Chemical Formula | C₃H₃N | - |

| Molar Mass | 53.064 g·mol⁻¹ | - |

| Bond Lengths | ||

| r(C−C) | 1.438 ± 0.003 Å | Electron Diffraction[6] |

| r(C=C) | 1.343 ± 0.004 Å | Electron Diffraction[6] |

| r(C≡N) | 1.167 ± 0.004 Å | Electron Diffraction[6] |

| r(C−H) | 1.114 ± 0.007 Å | Electron Diffraction[6] |

| Bond Angles | ||

| ∠(C=C−C) | 121.7 ± 0.5° | Electron Diffraction[6] |

| ∠(C−C≡N) | 178.2 ± 1.0° | Electron Diffraction[6] |

| ∠(C=C−H) | 119.7 ± 2.1° | Electron Diffraction[6] |

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C≡N Stretch | ~2229 | Infrared[7] |

| C=C Stretch | ~1652 | Infrared[7] |

| CH₂ Wagging | ~1360 | Infrared[8] |

| CH₂ Twisting | ~1290 | Infrared[8] |

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H (trans to CN) | 6.24 | J (trans) = 17.92 |

| H (cis to CN) | 6.11 | J (cis) = 11.75 |

| H (geminal) | 5.69 | J (geminal) = 0.91 |

Data derived from 89.56 MHz and 300 MHz spectra.[9]

Experimental Protocols for Structure Determination

A combination of sophisticated analytical techniques is required to fully elucidate the molecular structure of this compound. Each method provides unique and complementary information.

Caption: Experimental workflow for this compound structure determination.

Rotational (Microwave) Spectroscopy

Rotational spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase.[10]

-

Methodology: A gaseous sample of this compound is introduced into a sample cell at low pressure. Microwave radiation is passed through the cell, and the absorption of energy at specific frequencies is measured. The resulting spectrum consists of sharp lines corresponding to rotational transitions. By fitting these spectral lines to theoretical models, highly precise values for the molecule's moments of inertia are obtained.[10][11] These moments of inertia are then used to calculate bond lengths and angles with exceptional accuracy.[10]

Vibrational (Infrared and Raman) Spectroscopy

Vibrational spectroscopy probes the different modes of vibration within a molecule.

-

Methodology (FTIR): An infrared spectrum is obtained by passing a beam of infrared radiation through a sample of this compound (which can be in gaseous or liquid form).[12] The spectrophotometer, typically a Fourier Transform Infrared (FTIR) instrument, measures the frequencies at which the molecule absorbs radiation. These absorptions correspond to vibrations that induce a change in the molecule's dipole moment.

-

Methodology (Raman): For Raman spectroscopy, the sample is irradiated with a high-intensity monochromatic laser source.[8] The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency (the Raman effect), and these shifts correspond to the vibrational frequencies of the molecule, including those not active in the IR spectrum.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in the strong magnetic field of an NMR spectrometer.[9] The sample is irradiated with radiofrequency pulses, and the response of the ¹H or ¹³C nuclei is recorded. The resulting spectrum shows signals (resonances) at different chemical shifts, which are indicative of the electronic environment of each nucleus.[13] Spin-spin coupling between adjacent nuclei causes these signals to split, providing definitive information about which atoms are bonded to each other.[13][14]

Electron Diffraction

This technique is a powerful tool for determining the geometry of molecules in the gas phase.

-

Methodology: A high-energy beam of electrons is fired through a gaseous jet of this compound molecules. The electrons are scattered by the electrostatic potential of the molecule's atoms. This scattering creates a diffraction pattern that is captured on a detector. The radial distribution of the scattered electrons is mathematically analyzed to determine the equilibrium distances between the atoms (bond lengths) and the bond angles.[6]

Industrial Synthesis: The SOHIO Process

The vast majority of the world's this compound is produced via the SOHIO process, which involves the catalytic ammoxidation of propylene.[15][16] This single-step process, developed in the 1950s, was a major innovation that significantly reduced production costs.[16][17]

-

Process Description: In the SOHIO process, a gaseous mixture of propylene, ammonia, and air is fed into a fluidized bed reactor containing a catalyst (historically bismuth phosphomolybdate) at high temperatures (400–510 °C) and moderate pressures (50–200 kPa).[1][18] The highly exothermic reaction produces this compound, with acetonitrile (B52724) and hydrogen cyanide as major byproducts. The product stream is then quenched with aqueous sulfuric acid to stop the reaction and neutralize excess ammonia. Finally, the this compound is separated from water and byproducts through a series of distillation and recovery columns.[1]

Caption: Simplified workflow of the SOHIO process for this compound synthesis.

Conclusion

The molecular structure of this compound is characterized by a planar geometry, with a vinyl group featuring sp² hybridized carbons and a linear nitrile group with sp hybridized atoms. This structure has been precisely defined through a synergistic application of advanced experimental techniques, including rotational and vibrational spectroscopy, NMR, and electron diffraction. The quantitative data derived from these methods provide the foundational knowledge necessary for understanding its chemical reactivity, which is harnessed in large-scale industrial processes like the SOHIO synthesis to produce essential polymers and chemical intermediates. This guide serves as a technical resource, consolidating the critical structural data and experimental methodologies relevant to this important industrial chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Structure, Properties & Uses | Study.com [study.com]

- 3. This compound | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Spectroscopic Investigations of Meththis compound – Material Science Research India [materialsciencejournal.org]

- 9. This compound(107-13-1) 1H NMR [m.chemicalbook.com]

- 10. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. acs.org [acs.org]

- 17. m.youtube.com [m.youtube.com]

- 18. US4102914A - Process for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Acrylonitrile Synthesis: Reaction Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylonitrile (ACN), a cornerstone monomer in the production of a vast array of polymers including acrylic fibers, this compound-butadiene-styrene (ABS) plastics, and carbon fiber, is primarily synthesized on an industrial scale through the ammoxidation of propylene (B89431). This technical guide provides a comprehensive overview of the dominant industrial method, the Sohio process, as well as historical synthesis routes from acetylene (B1199291) and nitric oxide. A detailed exploration of the reaction mechanisms, supported by signaling pathway diagrams, is presented. Furthermore, this guide includes summaries of quantitative data in tabular form for comparative analysis and outlines detailed experimental protocols for laboratory-scale synthesis, offering a valuable resource for researchers in the field.

Introduction

First synthesized in 1893, this compound (CH₂=CHCN) has emerged as a critical building block in the chemical industry.[1] Its industrial significance surged with the development of the Sohio process in the 1950s, a cost-effective method that replaced older, more expensive routes.[2] This single-step catalytic reaction involving propylene, ammonia, and air revolutionized this compound production, making it a readily available, high-purity raw material.[1][2] Today, over 90% of the world's this compound is produced via this method.[1] This guide delves into the core chemistries of this compound synthesis, providing the detailed mechanistic and practical information required for research and development in this field.

The Sohio Process: Ammoxidation of Propylene

The Sohio process is the mainstay of industrial this compound production, valued for its efficiency and high conversion rates.[3] The overall reaction is highly exothermic (ΔH°₂₉₈ ≈ -515 kJ/mol) and is represented by the following equation:[4]

2CH₂=CHCH₃ + 2NH₃ + 3O₂ → 2CH₂=CHCN + 6H₂O [5]

This vapor-phase catalytic reaction is typically carried out in a fluidized-bed reactor to manage the significant heat generated.[1][6]

Reaction Conditions and Catalysts

The process operates at temperatures between 400–510 °C and pressures of 0.3–2 atm (gauge).[1][7] A key component of the Sohio process is the complex mixed metal oxide catalyst. The first generation of this catalyst was based on bismuth phosphomolybdate (BiPMo₁₂O₄₀) supported on silica (B1680970).[2][7] Over the years, catalyst formulations have evolved to include other metals such as iron, cobalt, nickel, and chromium to improve yield and selectivity.[8]

Quantitative Data

The Sohio process is characterized by high propylene conversion and good selectivity towards this compound. The following table summarizes typical performance metrics.

| Parameter | Value | Reference |

| Propylene Conversion | ~98% | [7] |

| This compound Selectivity | 75-80% | [3][7] |

| This compound Yield | ~1.05 kg ACN / kg propylene | [7] |

| Byproduct Selectivity | ||

| Hydrogen Cyanide (HCN) | ~6% | [7] |

| Acetonitrile (CH₃CN) | ~3% | [7] |

Reaction Mechanism

The ammoxidation of propylene is a complex surface-catalyzed reaction that proceeds through a redox (Mars-van Krevelen) mechanism, where lattice oxygen from the metal oxide catalyst is the active oxidant. The catalytic cycle can be broadly described in the following steps:

-

Allylic Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of propylene on an active site of the catalyst, forming a symmetrical allyl intermediate (CH₂=CH=CH₂•). This is widely considered the rate-determining step of the overall process.

-

Nitrogen Insertion: Ammonia is adsorbed onto the catalyst surface and activated. The allyl intermediate then reacts with an active nitrogen species (e.g., an imido intermediate, M=NH) to form an allylamine (B125299) intermediate.

-

Oxidative Dehydrogenation: The allylamine intermediate undergoes a series of oxidative dehydrogenation steps, ultimately yielding this compound and water.

-

Catalyst Reoxidation: The reduced catalyst is reoxidized by gas-phase oxygen, replenishing the lattice oxygen and completing the catalytic cycle.

Experimental Protocol: Laboratory-Scale Propylene Ammoxidation

This protocol outlines a general procedure for the synthesis of this compound via propylene ammoxidation in a laboratory setting.

1. Catalyst Preparation (Bismuth Phosphomolybdate on Silica):

-

Dissolve bismuth nitrate (B79036) pentahydrate in dilute nitric acid.

-

In a separate vessel, dissolve ammonium (B1175870) heptamolybdate tetrahydrate and diammonium hydrogen phosphate (B84403) in deionized water.

-

Add silica sol to the molybdate/phosphate solution with vigorous stirring.

-

Slowly add the bismuth nitrate solution to the silica-containing slurry.

-

Adjust the pH of the resulting slurry to approximately 5-7 with ammonium hydroxide.

-

Age the slurry with continuous stirring, then dry in an oven.

-

Calcine the dried solid in air at a temperature ramp up to approximately 600 °C.

2. Experimental Setup:

-

A fixed-bed or fluidized-bed microreactor is required, typically made of quartz or stainless steel.

-

The reactor is placed inside a tube furnace with temperature control.

-

Mass flow controllers are used to precisely meter the reactant gases (propylene, ammonia, and air/oxygen diluted with an inert gas like nitrogen).

-

A condenser and a series of cold traps are placed downstream of the reactor to collect the liquid products.

-

An online gas chromatograph (GC) is used for analyzing the effluent gas stream.

3. Reaction Procedure:

-

Load the catalyst into the reactor.

-

Heat the reactor to the desired reaction temperature (e.g., 450 °C) under a flow of inert gas.

-

Introduce the reactant gas mixture at the desired molar ratios (e.g., Propylene:Ammonia:Air of 1:1.1:8.1).[7]

-

Maintain a constant total flow rate to achieve the desired residence time (e.g., 2-20 seconds).[7]

-

Collect the liquid products in the cold traps.

-

Analyze the gas and liquid products using GC to determine conversion, selectivity, and yield.

Historical Synthesis Routes

Prior to the dominance of the Sohio process, several other methods were employed for this compound synthesis. While not economically competitive today, they remain of academic and historical interest.

Acetylene-Based Process

This process involves the direct addition of hydrogen cyanide (HCN) to acetylene:

HC≡CH + HCN → CH₂=CHCN

The reaction was typically carried out in a liquid phase at 80-90 °C using a cuprous chloride catalyst dissolved in aqueous hydrochloric acid.[5]

| Parameter | Value | Reference |

| Temperature | 80-90 °C | [5] |

| Catalyst | Cuprous Chloride in HCl | [5] |

| Molar Yield | Up to 90% | [4] |

| Byproducts | Acetaldehyde, vinyl acetylene, divinyl acetylene, methyl vinyl ketone | [4] |

Reaction Mechanism: The mechanism is believed to involve the formation of a copper(I) acetylide complex, which then undergoes nucleophilic attack by the cyanide ion.

Propylene and Nitric Oxide Process

Another historical route involved the reaction of propylene with nitric oxide over a supported silver catalyst:

4CH₂=CHCH₃ + 6NO → 4CH₂=CHCN + 6H₂O + N₂ [4]

This gas-phase reaction was conducted at high temperatures, typically in the range of 400-700 °C.[9]

| Parameter | Value | Reference |

| Temperature | 400-700 °C | [9] |

| Catalyst | Silver on Silica Gel (promoted with alkaline earth metal oxides) | [9] |

| Yield (based on NO) | Up to 75% | [9] |

Reaction Mechanism: The detailed mechanism is less understood than the Sohio process but is thought to involve the formation of radical intermediates on the catalyst surface.

Conclusion

The Sohio process remains the most economically viable and widely practiced method for this compound synthesis due to its high efficiency and single-step nature. The continuous development of more advanced catalysts has further solidified its industrial dominance. While historical routes from acetylene and nitric oxide are no longer commercially practiced, they provide valuable context for the evolution of chemical synthesis and catalysis. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for researchers to explore novel catalytic systems and process optimizations for this compound production, potentially from renewable feedstocks, which is an area of growing interest.

References

- 1. IGTPAN [igtpan.com]

- 2. acs.org [acs.org]

- 3. ijert.org [ijert.org]

- 4. Production of this compound from the ammoxidation of propylene | PPT [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Tech-Type: Ammoxidation of Propylene into this compound (SOHIO Process) [portfolio-pplus.com]

- 8. US5235088A - Process and catalyst for propylene ammoxidation to this compound - Google Patents [patents.google.com]

- 9. US3023226A - Process for the preparation of this compound from propylene and nitric oxide - Google Patents [patents.google.com]

Spectroscopic Data Analysis of Acrylonitrile: A Technical Guide